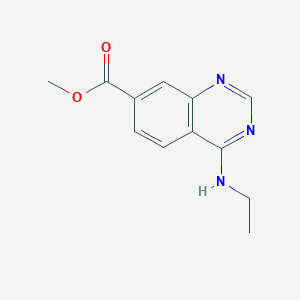
Methyl 4-(ethylamino)quinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(ethylamino)quinazoline-7-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethylamino)quinazoline-7-carboxylate typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs advanced techniques such as microwave-assisted synthesis and phase-transfer catalysis. These methods enhance reaction efficiency and yield while reducing reaction times and energy consumption .
化学反应分析
Types of Reactions
Methyl 4-(ethylamino)quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in modulating biological pathways and interactions with cellular targets.
Medicine: Explored for its potential as an anti-cancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Methyl 4-(ethylamino)quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets, leading to the disruption of critical cellular pathways involved in disease progression. For example, its anti-cancer activity is attributed to its ability to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling and proliferation .
相似化合物的比较
Similar Compounds
4-Anilinoquinazolines: Known for their potent kinase inhibitory activity and use in cancer therapy.
2-Alkoxy-3H-quinazolin-4-ones: Exhibiting various biological activities, including anti-inflammatory and anti-microbial properties.
Uniqueness
Methyl 4-(ethylamino)quinazoline-7-carboxylate stands out due to its unique combination of an ethylamino group and a methyl ester, which confer distinct chemical properties and biological activities. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
属性
IUPAC Name |
methyl 4-(ethylamino)quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-13-11-9-5-4-8(12(16)17-2)6-10(9)14-7-15-11/h4-7H,3H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCYUVTXIORTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1C=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














